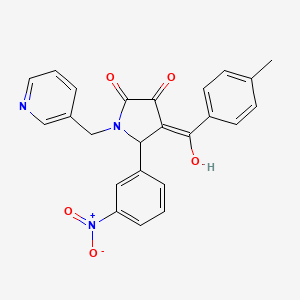![molecular formula C14H17IN2O4 B3967018 3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3967018.png)
3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
Vue d'ensemble
Description
3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as IDIPP, is a chemical compound that has been extensively studied for its potential use in scientific research. IDIPP is a derivative of the drug etomidate, which is used as a general anesthetic. However, IDIPP has unique properties that make it a promising candidate for use in scientific research.
Mécanisme D'action
3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione enhances the activity of GABA-A receptors by binding to a specific site on the receptor. This results in an increase in the inhibitory activity of the receptor, which can lead to a decrease in neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to enhancing the activity of GABA-A receptors, it has been shown to increase the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. This compound has also been shown to decrease the release of glutamate, an excitatory neurotransmitter that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has several advantages for use in lab experiments. It is a highly selective compound that targets a specific receptor in the brain. This makes it a useful tool for studying the role of GABA-A receptors in various physiological and pathological conditions. This compound is also relatively easy to synthesize, making it readily available for use in research.
One limitation of this compound is that it has a relatively short half-life in the body, meaning that its effects are relatively short-lived. This can make it difficult to study the long-term effects of the compound. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. One area of interest is the potential use of this compound as a treatment for epilepsy. Studies have shown that this compound has anticonvulsant properties, but more research is needed to determine its effectiveness as a treatment for seizures.
Another area of interest is the potential use of this compound as a tool for studying the role of GABA-A receptors in various neurological conditions, such as anxiety disorders and Alzheimer's disease. This compound's selective action on GABA-A receptors makes it a promising tool for studying the role of these receptors in various physiological and pathological conditions.
Overall, this compound is a promising compound for use in scientific research. Its unique properties make it a useful tool for studying the role of GABA-A receptors in the brain, and its potential applications in the treatment of neurological conditions warrant further investigation.
Applications De Recherche Scientifique
3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively enhance the activity of a type of receptor in the brain called GABA-A receptors. These receptors are involved in the regulation of anxiety, sleep, and memory. This compound has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Propriétés
IUPAC Name |
3-[2-hydroxy-3-(4-iodophenoxy)propyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN2O4/c1-14(2)12(19)17(13(20)16-14)7-10(18)8-21-11-5-3-9(15)4-6-11/h3-6,10,18H,7-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLZYVJEBIIABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)I)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3966935.png)
![7-methyl-N-[3-(4-morpholinyl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3966943.png)
![1-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine](/img/structure/B3966956.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B3966964.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B3966989.png)
![N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3966994.png)


![2-methyl-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3967017.png)

![3-amino-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3967035.png)
![ethyl 4-methyl-2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3967039.png)
![3-benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967047.png)